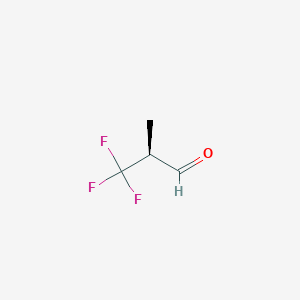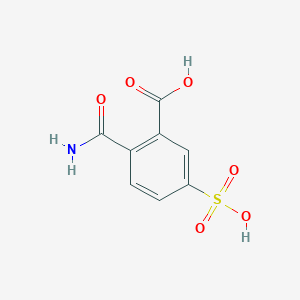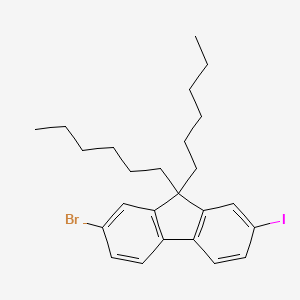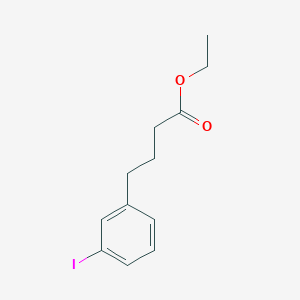
Ethyl 4-(3-iodophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-iodophenyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-iodophenyl)butanoate typically involves the esterification of 4-(3-iodophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(3-iodophenyl)butanoic acid+ethanolacid catalystEthyl 4-(3-iodophenyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-iodophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: 4-(3-iodophenyl)butanoic acid.
Reduction: 4-(3-iodophenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-iodophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-iodophenyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems to release the corresponding acid and alcohol. The iodine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various biologically active compounds.
Comparison with Similar Compounds
Ethyl 4-(3-iodophenyl)butanoate can be compared with other similar esters:
Ethyl 4-(2-hydroxy-3-iodophenyl)butanoate: Similar structure but with a hydroxyl group, leading to different reactivity and applications.
Ethyl 4-(4-iodophenyl)butanoate: Positional isomer with the iodine atom at the para position, affecting its chemical properties and reactivity.
Ethyl 4-(3-bromophenyl)butanoate: Similar ester but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the iodine atom.
Properties
CAS No. |
189149-78-8 |
|---|---|
Molecular Formula |
C12H15IO2 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl 4-(3-iodophenyl)butanoate |
InChI |
InChI=1S/C12H15IO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |
InChI Key |
JAROLQNLAPVZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)

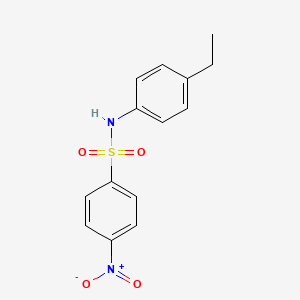
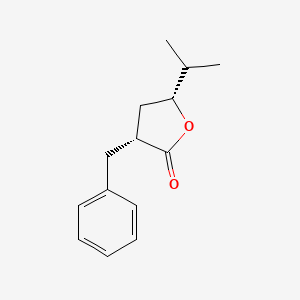


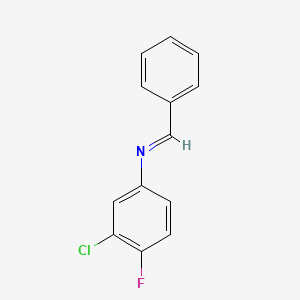
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
